Ethyl 4-hydroxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate
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Overview
Description
Ethyl 4-hydroxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate is a complex organic compound that features a quinoline core structure substituted with a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can tolerate a variety of functional groups .
Industrial Production Methods
In an industrial setting, the production of this compound would likely follow a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced under specific conditions to form a dihydroquinoline derivative.
Substitution: The boronate ester group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as organolithium or Grignard reagents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various boron-containing organic compounds .
Scientific Research Applications
Ethyl 4-hydroxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate has several applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in a range of applications. The molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar in structure but with a benzaldehyde group instead of a quinoline core.
Phenylboronic acid pinacol ester: Another boronate ester with a simpler aromatic structure.
Uniqueness
Ethyl 4-hydroxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate is unique due to its quinoline core, which imparts distinct chemical properties and reactivity compared to simpler boronate esters. This uniqueness makes it valuable in the synthesis of more complex molecules and in applications requiring specific reactivity patterns .
Properties
IUPAC Name |
ethyl 4-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO5/c1-6-23-16(22)13-10-20-14-8-7-11(9-12(14)15(13)21)19-24-17(2,3)18(4,5)25-19/h7-10H,6H2,1-5H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIWOEIWDALZCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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